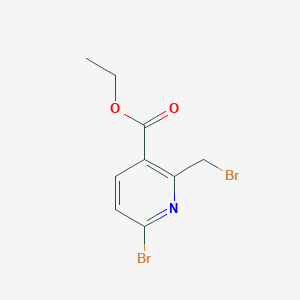

Ethyl 6-bromo-2-(bromomethyl)nicotinate

Description

Ethyl 6-bromo-2-(bromomethyl)nicotinate is a brominated nicotinic acid derivative with a bromomethyl substituent at position 2 and a bromo group at position 6 of the pyridine ring. These compounds serve as versatile intermediates in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to their reactivity in cross-coupling and functionalization reactions .

Properties

Molecular Formula |

C9H9Br2NO2 |

|---|---|

Molecular Weight |

322.98 g/mol |

IUPAC Name |

ethyl 6-bromo-2-(bromomethyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C9H9Br2NO2/c1-2-14-9(13)6-3-4-8(11)12-7(6)5-10/h3-4H,2,5H2,1H3 |

InChI Key |

XOUOKBWGVRANFV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)Br)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-bromo-2-(bromomethyl)nicotinate can be synthesized through a multi-step process. One common method involves the bromination of ethyl nicotinate to introduce bromine atoms at the desired positions. The reaction typically employs bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of ethyl 6-bromo-2-(bromomethyl)nicotinate may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-(bromomethyl)nicotinate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Oxidation: Oxidative reactions can convert the bromomethyl group to a carboxyl group or other oxidized forms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as tetrahydrofuran (THF) are employed.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Major Products Formed

Nucleophilic Substitution: Products include substituted nicotinates with various functional groups.

Reduction: Products include ethyl 6-amino-2-(bromomethyl)nicotinate or ethyl 6-bromo-2-(hydroxymethyl)nicotinate.

Oxidation: Products include ethyl 6-bromo-2-(carboxymethyl)nicotinate.

Scientific Research Applications

Ethyl 6-bromo-2-(bromomethyl)nicotinate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting nicotinic receptors.

Biological Studies: It is employed in studies investigating the biological activity of brominated nicotinic acid derivatives.

Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2-(bromomethyl)nicotinate involves its interaction with specific molecular targets. The bromine atoms and the ester group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or modulator of enzymes or receptors, depending on the context of its use. The exact pathways and molecular targets can vary based on the specific application and the biological system under investigation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key analogs and their distinguishing features:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Ethyl 6-(bromomethyl)nicotinate | 178264-57-8 | C₉H₁₀BrNO₂ | 244.09 | Bromomethyl (position 6) |

| Ethyl 2-bromo-6-chloronicotinate | 1214377-13-5 | C₈H₇BrClNO₂ | 264.50 | Bromo (position 2), Chloro (position 6) |

| Ethyl 5-amino-6-bromo-2-methylnicotinate | 1149388-64-6 | C₁₀H₁₂BrN₂O₂ | 283.12 | Amino (position 5), Methyl (position 2) |

| Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate | 1672655-82-1 | C₉H₆BrClF₃NO₂ | 340.50 | CF₃ (position 2), Br/Cl (positions 5/6) |

| Methyl 6-bromo-5-methylnicotinate | 178264-57-8 | C₈H₈BrNO₂ | 230.06 | Methyl ester, Methyl (position 5) |

Key Observations :

- Halogen Diversity : Bromo and chloro substituents influence electronic effects (e.g., electron-withdrawing) and reactivity. For instance, the trifluoromethyl group in Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate enhances lipophilicity and metabolic stability .

- Ester Groups : Ethyl vs. methyl esters (e.g., Methyl 6-bromo-5-methylnicotinate ) affect solubility and bioavailability. Ethyl esters generally exhibit higher lipophilicity .

- Functional Group Reactivity: Bromomethyl groups (as in Ethyl 6-(bromomethyl)nicotinate) are highly reactive in nucleophilic substitutions, enabling alkylation or coupling reactions, whereas amino groups (e.g., Ethyl 5-amino-6-bromo-2-methylnicotinate) facilitate hydrogen bonding and polar interactions .

Structural Characterization

X-ray crystallography using programs like SHELXL () is critical for resolving the stereochemistry and electronic environments of these compounds, aiding in the design of targeted derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.